Lumacaftor is a synthetic small molecule investigated for its role in modulating protein function, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a CFTR corrector, aiming to improve the processing and trafficking of the F508del-CFTR protein, a mutated form associated with Cystic Fibrosis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Research explores its potential in addressing the underlying cause of CF by enhancing CFTR protein function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Lumacaftor is classified as a small molecule drug and is specifically categorized as a CFTR corrector. It was developed by Vertex Pharmaceuticals and is marketed under the brand name Orkambi, which combines lumacaftor with ivacaftor. The compound has been pivotal in advancing therapeutic strategies for cystic fibrosis, particularly for patients with the F508del mutation in the CFTR gene.
The synthesis of lumacaftor involves several key steps, often beginning with the preparation of 6-chloro-5-methylpyridin-2-amine, a crucial intermediate. Recent advancements have highlighted safer and more efficient synthetic routes that avoid hazardous reagents such as peroxides .
Lumacaftor has a complex molecular structure characterized by its specific arrangement of atoms that allows it to interact effectively with the CFTR protein. The chemical formula for lumacaftor is , and its molecular weight is approximately 439.91 g/mol.
The structural representation includes:
Various crystalline forms of lumacaftor have been documented, which can affect its solubility and stability . These forms are crucial for ensuring consistent pharmacokinetic properties during drug formulation.
Lumacaftor undergoes several chemical reactions during its synthesis, including:
These reactions are critical for constructing the complex architecture of lumacaftor while maintaining high yields and purity levels .
Lumacaftor's mechanism of action involves correcting the misfolding of the CFTR protein caused by mutations such as F508del. By stabilizing this protein, lumacaftor promotes its proper trafficking to the cell surface, where it can function effectively as a chloride channel.
This mechanism significantly improves lung function and reduces pulmonary exacerbations in affected patients .
Lumacaftor is primarily used in clinical settings for treating cystic fibrosis patients with specific genetic mutations. Its combination with ivacaftor has been shown to improve lung function significantly and enhance quality of life for many patients suffering from this debilitating condition.
Additionally, ongoing research explores its potential applications in other diseases related to CFTR dysfunctions, highlighting its importance in therapeutic development within respiratory medicine .
The F508del mutation (deletion of phenylalanine at position 508) represents the most prevalent genetic abnormality in cystic fibrosis (CF), accounting for approximately 70% of CF alleles worldwide and present in ~90% of CF patients in homozygous or heterozygous form [1] [10]. This mutation disrupts the structural integrity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein through multiple mechanisms. Biochemically, F508del causes misfolding in the nucleotide-binding domain 1 (NBD1), destabilizing the interface between NBD1 and other domains [8]. This molecular instability triggers premature endoplasmic reticulum-associated degradation (ERAD), preventing the mutant protein from reaching the epithelial cell surface where it functions as a chloride channel [1] [9]. The mutation further induces a gating defect in the few channels that escape degradation, reducing channel open probability [10].
Lumacaftor (VX-809) functions as a first-generation corrector compound that specifically targets these F508del-induced defects through multiple biochemical mechanisms:
Structural stabilization: Lumacaftor binds directly to NBD1, particularly interacting with residues GLU 526, ARG 517, SER 518, and LYS 597, as demonstrated through molecular docking studies with binding affinities of -9.2 kcal/mol [8]. This interaction stabilizes the NBD1 domain and its interface with transmembrane domains.
Trafficking rescue: By acting as a pharmacological chaperone, lumacaftor promotes correct folding of F508del-CFTR, enabling escape from ER quality control mechanisms. Single-molecule FRET studies demonstrate that lumacaftor enhances conformational stability of transmembrane helix pairs (TM3/TM4) in lipid bilayers, mimicking physiological membrane environments [9].
Altered channel properties: While lumacaftor-rescued F508del-CFTR reaches the cell membrane, it exhibits modified biophysical properties compared to wild-type CFTR. Notably, the rescued protein shows increased bicarbonate permeability (relative permeability ratio HCO₃⁻/Cl⁻ = 0.53 ± 0.03) compared to wild-type CFTR (0.21 ± 0.01), indicating a conformationally distinct channel [7]. This altered selectivity may have implications for airway surface liquid regulation.
Table 1: Biophysical Properties of Lumacaftor-Rescued F508del-CFTR
Parameter | Wild-Type CFTR | F508del-CFTR + Lumacaftor | Measurement Method |
---|---|---|---|
Relative HCO₃⁻/Cl⁻ permeability | 0.21 ± 0.01 | 0.53 ± 0.03 | Electrophysiology |
Conformational stability (ΔG°) | -3.2 kJ/mol | -2.85 kJ/mol | Single-molecule FRET |
Closed-state fraction in POPC bilayers | 0.76 ± 0.01 | 0.76 ± 0.004 | PDA analysis |
Sweat chloride reduction | N/A | -20.4 to -31.7 mmol/L | Clinical measurement |
The functional outcome of lumacaftor correction restores approximately 10–20% of normal CFTR function in epithelial tissues when measured by sweat chloride reduction and transepithelial current measurements [10]. However, this partial restoration falls short of complete functional rescue, highlighting the need for complementary therapeutic approaches.
Lumacaftor exemplifies a class of targeted chemical chaperones that specifically stabilize misfolded proteins without broad effects on proteostasis networks. Its chaperone activity operates through several distinct mechanisms:
Co-translational binding: Lumacaftor interacts with nascent CFTR polypeptides during synthesis, particularly stabilizing the first transmembrane domain (TMD1) during early biogenesis stages. Cryo-EM studies suggest this stabilization occurs through binding to TMD1, preventing its premature degradation and facilitating domain assembly [3] [9]. This co-translational action distinguishes lumacaftor from generic chaperones that act post-translationally.
Helix-helix stabilization: Single-molecule FRET analysis of TM3/4 hairpin constructs demonstrates that lumacaftor enhances interhelical packing efficiency in lipid bilayers. When reconstituted in phosphatidylcholine membranes mimicking ER thickness, lumacaftor-treated hairpins showed increased stability (ΔG° = -3.5 kJ/mol) compared to untreated controls [9]. This effect was observed not only for F508del but also for other disease-causing mutations like E217G located in extracellular loop regions, suggesting a general helix-stabilizing mechanism.
Conformational specificity: Structural analyses reveal that lumacaftor exhibits mutation-dependent rescue efficacy. While effectively stabilizing the F508del mutation and certain long-QT syndrome-associated hERG mutations (G604S, N633S, R685P) in cardiomyocyte models, it shows no effect on other mutations like T634S or KCNH2-G601S [3] [5]. This selectivity likely stems from lumacaftor's specific binding to conformational epitopes exposed only in certain misfolded states.
Table 2: Molecular Interactions and Binding Characteristics of Lumacaftor
Target Protein | Binding Site | Key Interactions | Binding Affinity | Cellular System |
---|---|---|---|---|
F508del-CFTR | NBD1-TMD interface | Hydrogen bonding: SER518, GLU526, ARG517, LYS597 | -9.2 kcal/mol | HEK293 cells |
hERG-G604S | Pore domain | Undefined hydrophobic interactions | Not quantified | hiPSC-derived cardiomyocytes |
hERG-N633S | Pore domain | Undefined hydrophobic interactions | Not quantified | hiPSC-derived cardiomyocytes |
hERG-R685P | Pore domain | Undefined hydrophobic interactions | Not quantified | hiPSC-derived cardiomyocytes |
The stereochemical specificity of lumacaftor is further evidenced by Ramachandran plot analyses showing that >95% of residues in lumacaftor-bound NBD1 occupy energetically favorable regions, compared to <90% in uncorrected F508del-NBD1 [8]. This precise structural requirement explains why certain mutations remain unresponsive to lumacaftor due to incompatible conformational changes.
The combination of lumacaftor with ivacaftor (VX-770) creates a therapeutically synergistic approach targeting complementary aspects of CFTR dysfunction. These agents operate through a sequential mechanism:
Corrector phase (Lumacaftor): Increases trafficking of F508del-CFTR to the cell surface by correcting the folding and processing defect as described previously. Alone, lumacaftor typically achieves only modest functional improvement (sweat chloride reduction: -8.2 mmol/L vs. placebo) because the rescued channels exhibit impaired gating function [4].
Potentiator phase (Ivacaftor): Enhances the channel open probability of membrane-localized CFTR. Ivacaftor binds to the transmembrane domains of CFTR, stabilizing the open channel conformation and prolonging burst duration. This action compensates for the residual gating defect in lumacaftor-rescued F508del-CFTR [1] [10].
The synergistic effect of this combination is demonstrated through multiple experimental approaches:
Electrophysiological studies: The combination increases chloride transport to levels 3-5 times greater than either compound alone, exceeding additive effects [1].
Sweat chloride measurements: Clinical trials show significantly greater sweat chloride reductions with combination therapy (-20.4 to -31.7 mmol/L) versus lumacaftor monotherapy (-8.2 mmol/L) [4] [10].
Molecular dynamics: Ivacaftor binding induces conformational changes in the transmembrane domains that allosterically stabilize lumacaftor-bound interfaces, creating a more stable channel complex [2].
Table 3: Functional Outcomes of Lumacaftor-Ivacaftor Synergy
Parameter | Lumacaftor Alone | Ivacaftor Alone | Lumacaftor-Ivacaftor Combination |
---|---|---|---|
Sweat chloride reduction (Day 56) | -8.2 mmol/L | -2.1 mmol/L | -11 mmol/L |
Relative CFTR function (% normal) | 5-8% | <1% | 10-20% |
FEV1 % change (absolute) | +1.2% | +0.8% | +2.6-4.0% |
Pulmonary exacerbation reduction | 10-15% | 5-10% | 30-39% |
This mechanistic synergy has inspired the development of next-generation correctors (VX-152, VX-440) designed for triple-combination regimens with lumacaftor and ivacaftor [2] [6]. These correctors target distinct structural defects (e.g., NBD2 stabilization, interfacial corrections), providing additive rescue effects that further enhance functional CFTR levels beyond dual combinations.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7